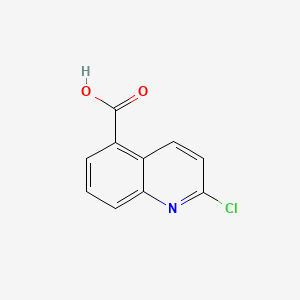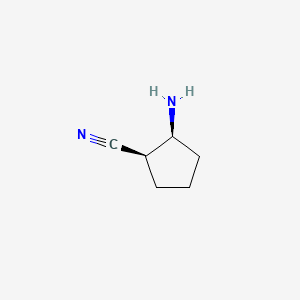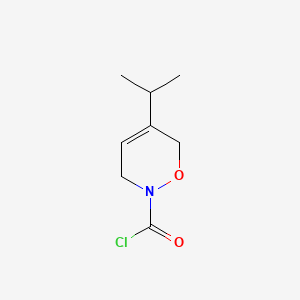
3-epi-Ochratoxin A-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-epi-Ochratoxin A-d5 is a deuterium-labeled derivative of 3-epi-Ochratoxin A. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, making it valuable for various analytical and experimental purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Ochratoxin A-d5 involves the deuterium labeling of 3-epi-Ochratoxin A. The process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in 3-epi-Ochratoxin A are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-epi-Ochratoxin A are subjected to deuterium exchange reactions.
Scale-Up Purification: Advanced chromatographic methods are employed to purify the compound on an industrial scale.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
3-epi-Ochratoxin A-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .
科学研究应用
3-epi-Ochratoxin A-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate metabolic processes and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
作用机制
The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling can influence the compound’s binding affinity and metabolic stability. Key aspects include:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It affects pathways related to drug metabolism and detoxification, providing insights into the pharmacokinetics and pharmacodynamics of related compounds.
相似化合物的比较
Similar Compounds
Ochratoxin A: The parent compound, known for its nephrotoxic and carcinogenic properties.
Ochratoxin B: A dechlorinated analog of Ochratoxin A with reduced toxicity.
Ochratoxin C: An ethyl ester derivative of Ochratoxin A with distinct chemical properties.
Uniqueness of 3-epi-Ochratoxin A-d5
This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct pharmacokinetic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise quantitation and metabolic profiling are essential .
属性
CAS 编号 |
1177316-02-7 |
|---|---|
分子式 |
C20H18ClNO6 |
分子量 |
408.846 |
IUPAC 名称 |
(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D |
InChI 键 |
RWQKHEORZBHNRI-JYRICJBVSA-N |
SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
同义词 |
3S,14S-Ochratoxin A-d5; N-[[(3S)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine-d5; _x000B_ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)
![N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B569219.png)
![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)


![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)


